(2R)-3-Phenyl-1,2-propanediamine

Overview

Description

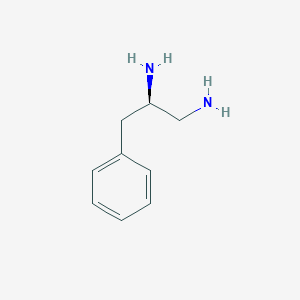

(2R)-3-Phenyl-1,2-propanediamine (CAS 85612-59-5) is a chiral diamine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.221 g/mol. Its structure features a phenyl group attached to the third carbon of a propane backbone, with two amine groups at positions 1 and 2, and an (R)-configuration at the second carbon. Key physicochemical properties include:

This compound is primarily utilized in pharmaceutical and organic synthesis due to its chiral center, which influences stereoselective reactions.

Biological Activity

(2R)-3-Phenyl-1,2-propanediamine, also known as (2R)-3-phenylpropane-1,2-diamine, is a chiral diamine with the molecular formula and a molecular weight of 150.22 g/mol. This compound has garnered attention in various fields of biological research due to its potential applications as an antibacterial agent and its role in influencing receptor activity and enzyme function.

- Molecular Formula :

- Molecular Weight : 150.22 g/mol

- CAS Number : 85612-59-5

- SMILES Notation : NCC@HCc1ccccc1

- InChI : InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1

Biological Activity Overview

This compound exhibits significant biological activities, particularly in antimicrobial and potential anticancer domains. Its structural characteristics enable it to interact with various biological targets.

Antibacterial Activity

Research indicates that (2R)-3-phenylpropane-1,2-diamine possesses notable antibacterial properties. It has been studied as an antibacterial agent against both gram-positive and gram-negative bacteria. The compound’s mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis.

Key Findings :

- Minimum Inhibitory Concentrations (MIC) : Studies have shown that the MIC for (2R)-3-phenylpropane-1,2-diamine against certain bacterial strains is within the range of 1–8 µM .

- Time-Killing Studies : Time-killing experiments indicate rapid bacteriolysis in Escherichia coli within 5 minutes of exposure to the compound .

Anticancer Potential

In addition to its antibacterial properties, (2R)-3-phenylpropane-1,2-diamine has been investigated for its anticancer activity. Its role as a ligand in platinum(II) complexes has been explored for enhancing the efficacy of cancer treatments.

Case Study :

A study focused on the synthesis of platinum(II) complexes with 2-hydroxy-1,3-diaminopropane revealed that these complexes exhibited significant cytotoxicity against cancer cell lines . The incorporation of (2R)-3-phenylpropane-1,2-diamine into such complexes may enhance their biological activity due to its ability to facilitate cellular uptake.

The biological activity of (2R)-3-phenylpropane-1,2-diamine can be attributed to its ability to:

- Interact with bacterial membranes, leading to increased permeability and subsequent cell death.

- Function as a ligand that modulates receptor activity and influences enzyme function within biological systems.

Comparative Biological Activity Table

| Compound | Activity Type | MIC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antibacterial | 1–8 | Membrane disruption leading to cell lysis |

| Platinum(II) complexes | Anticancer | Varies | Enhanced cellular uptake and cytotoxicity |

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Neurological Applications

(2R)-3-Phenyl-1,2-propanediamine serves as a precursor for synthesizing various antidepressants and other psychoactive compounds. Its structural similarity to neurotransmitters allows it to interact with multiple receptor systems in the brain, particularly those related to serotonin and norepinephrine uptake. Research indicates that derivatives of phenylpropanediamine exhibit significant activity at serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Case Study:

A study published in Medicinal Chemistry highlighted the synthesis of several derivatives based on this compound that showed enhanced binding affinity for serotonin transporters compared to existing antidepressants .

Organic Synthesis

2.1 Chiral Building Blocks

The compound is frequently utilized as a chiral building block in organic synthesis due to its ability to facilitate asymmetric synthesis reactions. It can be employed in the preparation of various pharmaceuticals and agrochemicals by serving as an enantiomerically pure intermediate.

Data Table: Chiral Synthesis Applications

| Compound Derived | Application Area | Reference Source |

|---|---|---|

| (S)-Propranolol | Antihypertensive | Journal of Organic Chemistry |

| (S)-Atenolol | Beta-blocker | European Journal of Medicinal Chemistry |

| (S)-Dopamine | Neurotransmitter | Pharmaceutical Research |

Coordination Chemistry

3.1 Ligand Properties

In coordination chemistry, this compound acts as a bidentate ligand, forming stable complexes with transition metals. These complexes have potential applications in catalysis and materials science.

Case Study:

Research has demonstrated that complexes formed with this compound and palladium exhibit remarkable catalytic activity in cross-coupling reactions, which are essential for synthesizing complex organic molecules .

4.1 Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound derivatives. These compounds have shown promising activity against various bacterial strains, indicating potential use in developing new antibiotics.

Data Table: Antimicrobial Activity

| Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenylpropanediamine | E. coli | 32 µg/mL |

| N-Methyl derivative | S. aureus | 16 µg/mL |

| N-Ethyl derivative | Pseudomonas aeruginosa | 64 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2R)-3-Phenyl-1,2-propanediamine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves condensation reactions followed by resolution of enantiomers. For example, Jaeger and van Dijk (1943) resolved racemic mixtures using tartaric acid derivatives, achieving optical purity via fractional crystallization. Key steps include:

- Condensation : Reacting phenylpropenoic acid derivatives with ammonia under controlled pH.

- Reduction : Catalytic hydrogenation of intermediates to yield the diamine backbone.

- Resolution : Use of chiral resolving agents (e.g., L-tartaric acid) to separate (2R) and (2S) enantiomers .

- Validation : Enantiomeric excess can be confirmed via polarimetry or chiral HPLC.

Q. What thermodynamic properties are critical for understanding the stability of this compound?

- Methodological Answer : Enthalpies of formation (ΔHf°) and bond dissociation energies (C-N, N-H) are critical. Good and Moore (1970) reported ΔHf° for 1,2-propanediamine derivatives using combustion calorimetry (Table 1).

| Compound | ΔHf° (kJ/mol) | Reference |

|---|---|---|

| 1,2-Propanediamine | -89.2 ± 2.1 | |

| 2-Methyl-1,2-propanediamine | -76.5 ± 1.8 |

- Application : These values guide reaction design (e.g., exothermicity in coordination complexes) and stability predictions under varying temperatures .

Q. How does this compound behave in coordination chemistry with transition metals?

- Methodological Answer : The diamine acts as a bidentate ligand, forming stable complexes with metals like Ni(II). Ahlgren and Tilus (1983) studied Ni(II) complexes in aqueous NaClO4, finding:

- Stability Constants : Log K values > 8 at pH 7–9, indicating strong metal-ligand binding.

- Geometry : Distorted octahedral structures confirmed via X-ray crystallography.

- Experimental Design : Use molar ratio methods (UV-Vis titration) and cyclic voltammetry to assess redox stability .

Advanced Research Questions

Q. How can enantiomeric resolution be systematically optimized, and what advanced analytical methods validate purity?

- Methodological Answer :

- Resolution : Employ dynamic kinetic resolution (DKR) with enantioselective catalysts (e.g., Ru-BINAP systems) to improve yield and purity.

- Analysis : Use chiral stationary phase GC or LC-MS (e.g., L-FDAA derivatization for enantiomer detection, as in Genome Mining studies) .

- Data Contradiction : Traditional polarimetry may underestimate purity due to solvent effects; cross-validate with NMR using chiral shift reagents .

Q. What factors dictate the stability of nickel(II) complexes with this compound in aqueous solutions?

- Methodological Answer : Stability depends on:

- pH : Protonation of amine groups reduces ligand availability below pH 6.

- Counterions : Perchlorate (ClO4⁻) enhances solubility but may compete for coordination sites.

- Temperature : ΔG° of complexation becomes less favorable above 40°C, per van’t Hoff analysis .

- Advanced Technique : Pair X-ray absorption spectroscopy (XAS) with DFT calculations to model ligand-field effects.

Q. How do structural modifications of 1,2-propanediamine derivatives influence their applications in porous organic cages (POCs)?

- Methodological Answer : Substituting methyl groups with phenyl (e.g., this compound) alters cage porosity. Song et al. demonstrated that:

- Rigidity : Aromatic groups enhance framework rigidity, improving gas selectivity (e.g., CO2/N2).

- Pore Size : Phenyl substituents reduce cavity diameter by ~2 Å compared to 2-methyl derivatives (CC13 cages).

- Experimental Design : Synthesize POCs via Schiff-base condensation with TFB; characterize porosity via BET surface area analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Phenyl-1,2-propanediamine (CAS 1090-78-4) shares the same molecular formula (C₉H₁₄N₂ ) but differs in the placement of the phenyl group on the first carbon. This positional isomer exhibits distinct reactivity:

- Applications : Used in polymer crosslinking and catalysis, unlike the (2R)-isomer, which is favored in enantioselective synthesis.

- Physical Properties : While molecular weights are identical, differences in boiling points and solubility arise due to steric and electronic effects.

| Compound | Phenyl Position | Key Applications | Boiling Point (°C) |

|---|---|---|---|

| (2R)-3-Phenyl-1,2-propanediamine | C3 | Chiral catalysts, APIs | 284.8 |

| 1-Phenyl-1,2-propanediamine | C1 | Polymer chemistry | Not reported |

Stereoisomers and Enantiomers

3-Phenyl-1,2-propanediamine (non-chiral or racemic) has been resolved into its enantiomers, as described in historical syntheses. The (2R)-configuration confers unique advantages:

- Biological Activity : The (R)-enantiomer may exhibit enhanced binding to chiral receptors in drug candidates, unlike its (S)-counterpart.

- Synthetic Utility : Asymmetric hydrogenation routes preferentially yield the (R)-form for pharmaceutical intermediates.

Functional Group Analogs

Diamines vs. Diols

Key differences include:

- Reactivity : Diols participate in esterification and glycosylation, whereas diamines form coordination complexes with metals.

- Natural Sources : Diol analogs are often isolated from medicinal plants, suggesting antioxidant or anti-inflammatory roles.

Monoamine Derivatives

It is used in amphetamine derivative synthesis.

Properties

IUPAC Name |

(2R)-3-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFFQOZYXJHZNJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507320 | |

| Record name | (2R)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85612-59-5 | |

| Record name | (2R)-3-Phenylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.